Epipinoresinol-4'-O-|A-D-glucoside
Description
Overview of Lignan (B3055560) Class in Natural Product Chemistry and their Biosynthetic Diversity
Lignans (B1203133) are a major class of polyphenolic natural products widely distributed throughout the plant kingdom, found in various tissues such as roots, stems, seeds, and fruits. arkat-usa.org These compounds are defined by their unique structure, formed by the dimerization of two phenylpropanoid units, specifically through a β,β' (C8-C8') linkage between two C6-C3 skeletons. arkat-usa.orgnih.gov
The biosynthesis of lignans begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. mdpi.comnih.gov Through a series of enzymatic reactions, phenylalanine is converted into monolignols, such as coniferyl alcohol. nih.govmdpi.com The key step in lignan formation is the stereoselective oxidative coupling of two of these monolignol molecules. This reaction is mediated by specialized enzymes, including laccases, and guided by dirigent proteins (DIRs), which control the specific stereochemistry of the resulting product. arkat-usa.orgmdpi.com
The initial product of this coupling is often pinoresinol (B1678388), a furofuran-type lignan. arkat-usa.orgnih.gov From this central precursor, a remarkable diversity of lignan structures is generated through further enzymatic modifications. These modifications include reductions, oxidations, and cyclizations, leading to various structural subtypes. arkat-usa.org This biosynthetic divergence is the source of the vast structural complexity observed in the lignan family.
Table 1: Major Subtypes of Lignans and Their Structural Features
| Lignan Subtype | Core Structural Feature | Example |
| Furofurans | Two tetrahydrofuran (B95107) rings fused together. | Pinoresinol, Epipinoresinol (B161446) |
| Furans | A single furan (B31954) ring structure. | Lariciresinol (B1674508) |
| Dibenzylbutanes | An open butane (B89635) chain connecting two phenyl groups. | Secoisolariciresinol (B192356) |
| Dibenzylactones | A lactone ring fused to a dibenzylbutane skeleton. | Matairesinol |
| Aryltetralins | A tetralin (tetrahydronaphthalene) ring system. | Podophyllotoxin |
| Dibenzocyclooctadienes | An eight-membered cyclooctadiene ring. | Schisandrin |
Significance of Glycosylation in Modulating Bioactivity and Distribution of Plant Secondary Metabolites
Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a fundamental and widespread modification of secondary metabolites in plants. nih.govfrontiersin.org This process is catalyzed by a large and diverse family of enzymes known as glycosyltransferases (GTs), which typically use UDP-sugars (like UDP-glucose) as the sugar donor. frontiersin.orgresearchgate.net
The addition of a hydrophilic sugar molecule, such as glucose, significantly alters the physicochemical properties of the parent compound (the aglycone). frontiersin.org These changes have profound implications for the molecule's role and fate within the plant. Key effects of glycosylation include:
Increased Solubility: The sugar moiety enhances water solubility, which affects the transport and storage of the compound within the cell and throughout the plant. frontiersin.org
Enhanced Stability: Glycosylation can protect the aglycone from degradation by enzymes or oxidation, allowing for stable storage. frontiersin.org
Subcellular Compartmentalization: Glycosylated compounds are often targeted for storage in the vacuole, effectively removing them from the cytoplasm where they might interfere with primary metabolic processes. frontiersin.org
Modulation of Bioactivity: The attachment of a sugar can render a bioactive compound inactive, serving as a form of metabolic control. The aglycone can then be released by the action of glycoside hydrolases when needed, for instance, in response to stress or pathogen attack. frontiersin.org
Detoxification: Plants use glycosylation to detoxify harmful endogenous compounds or xenobiotics. nih.gov
Through these modifications, glycosylation acts as a critical regulatory mechanism, expanding the functional and structural diversity of the plant metabolome. researchgate.netcas.cz
Table 2: Functional Impact of Glycosylation on Plant Secondary Metabolites
| Property | Change upon Glycosylation | Consequence |
| Water Solubility | Increased | Facilitates transport and vacuolar storage. |
| Chemical Stability | Increased | Prevents degradation; allows for long-term storage. |
| Biological Activity | Often decreased or inactivated | Creates a stable, inactive reservoir of a compound. |
| Cellular Location | Often targeted to the vacuole | Prevents potential toxicity in the cytoplasm. |
Epipinoresinol-4'-O-β-D-glucoside: A Glucosylated Lignan of Emerging Research Interest
Epipinoresinol-4'-O-β-D-glucoside, also known by the synonym Simplocosin, is a naturally occurring lignan glucoside. medchemexpress.com Structurally, it consists of the furofuran lignan aglycone, epipinoresinol, linked at the 4'-hydroxyl group to a β-D-glucose molecule. chemicalbook.com This compound belongs to the broad class of phenylpropanoids and has been isolated from several plant species, notably from the fruits of Forsythia suspensa and Viburnum macrocephalum f. keteleeri. medchemexpress.commedchemexpress.comchemsrc.com
The identification and characterization of this molecule rely on modern spectroscopic techniques. Its emergence as a compound of research interest stems from studies that have begun to explore the biological activities of lignans isolated from medicinal plants. medchemexpress.comacs.org The presence of the glucose moiety distinguishes it from its aglycone, epipinoresinol, suggesting potentially different properties regarding solubility, stability, and bioactivity. biocrick.com
Table 3: Chemical and Physical Properties of Epipinoresinol-4'-O-β-D-glucoside
| Property | Value | Source |
| Chemical Formula | C26H32O11 | medchemexpress.comcymitquimica.com |
| Molecular Weight | 520.53 g/mol | medchemexpress.comcymitquimica.com |
| CAS Number | 74983-66-7 / 24404-49-7 | chemicalbook.commedchemexpress.com |
| Synonyms | Simplocosin, (+)-Epipinoresinol-4''-β-D-glucoside | medchemexpress.comcymitquimica.com |
| Structural Class | Lignan Glucoside (Furofuran type) | chemicalbook.commedchemexpress.com |
| Initial Sources | Forsythia suspensa, Viburnum macrocephalum f. keteleeri | medchemexpress.commedchemexpress.com |
Academic Rationale and Scope of Current Research Directions on Epipinoresinol-4'-O-β-D-glucoside
The academic interest in Epipinoresinol-4'-O-β-D-glucoside is driven by the well-established biological significance of the broader lignan class, which exhibits a range of activities including antioxidant and anti-inflammatory properties. arkat-usa.orgnih.gov Research into specific glycosylated forms like this one aims to understand the precise role of glycosylation in modulating these activities.
Current research directions are multifaceted and focus on several key areas:
Isolation and Characterization: A primary effort involves the continued isolation and structural elucidation of this and other lignan glycosides from new plant sources to better understand their distribution in nature. acs.orgmdpi.com
Investigation of Bioactivity: Researchers are actively screening Epipinoresinol-4'-O-β-D-glucoside for various biological effects. A notable study investigated its potential to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which is relevant for metabolic research. medchemexpress.comchemsrc.com
Structure-Activity Relationship (SAR) Studies: A key goal is to understand how the glucose moiety influences the compound's function. This involves comparing the bioactivity of Epipinoresinol-4'-O-β-D-glucoside with its aglycone (epipinoresinol) and with structurally similar lignan glucosides, such as pinoresinol-4-O-β-D-glucopyranoside. nih.govchemfaces.com These comparative studies help to determine which parts of the molecule are crucial for its effects.
Phytochemical and Therapeutic Potential: The exploration of lignan glycosides contributes to the broader search for new bioactive compounds from natural sources that could serve as leads for future drug discovery or as valuable components in phytomedicine. researchgate.netnih.gov
Table 4: Summary of Recent Research on Related Lignan Glucosides
| Compound | Research Focus | Key Finding |
| Epipinoresinol-4'-O-β-D-glucoside | Enzyme Inhibition | Showed inhibitory activity against α-amylase and α-glucosidase in a study on constituents from Viburnum macrocephalum f. keteleeri. medchemexpress.comchemsrc.com |
| Pinoresinol-4-O-β-D-glucopyranoside | Antioxidant and Antihyperglycemic Activity | Isolated from prunes, it demonstrated significant antioxidant capacity and inhibited α-glucosidase in vitro. nih.govresearchgate.net |
| Pinoresinol-4,4'-di-O-beta-D-glucoside | Cell Migration | Isolated from Valeriana officinalis, it was found to stimulate calcium mobilization and migration in mouse embryo fibroblasts. nih.gov |
| Various Lignan Glucosides | Anti-inflammatory Activity | Lignan glycosides isolated from Neoalsomitra integrifoliola showed weak anti-inflammatory activities. acs.orgacs.org |
Properties
Molecular Formula |
C26H32O11 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
QLJNETOQFQXTLI-OKSGBOEXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Structural Elucidation of Epipinoresinol 4 O β D Glucoside from Botanical Sources
Phytogeographical Distribution and Specific Botanical Origins
Epipinoresinol-4'-O-β-D-glucoside has been identified in a variety of plant species, highlighting its presence across different botanical families and geographical regions. Its discovery in these plants underscores the importance of continued phytochemical investigations to map the distribution of such bioactive compounds.
Identification of Epipinoresinol-4'-O-β-D-glucoside in Pinus densiflora
While research has identified various lignans (B1203133) in the genus Pinus, specific studies detailing the isolation of Epipinoresinol-4'-O-β-D-glucoside from Pinus densiflora, commonly known as the Japanese red pine, are not extensively documented in the readily available scientific literature. Further targeted phytochemical analysis of Pinus densiflora is required to definitively confirm the presence and concentration of this specific lignan (B3055560) glucoside.
Isolation from Fruits of Viburnum macrocephalum f. keteleeri
Recent research has successfully isolated Epipinoresinol-4'-O-β-D-glucoside, also referred to as Simplocosin, from the fruits of Viburnum macrocephalum f. keteleeri. chemsrc.commedchemexpress.comchemicalbook.comchemicalbook.com This finding expands the known botanical sources of this lignan glucoside. A study focused on the chemical constituents of these fruits led to the identification of several lignan compounds, with Epipinoresinol-4'-O-β-D-glucoside being one of the notable isolates. chemsrc.comchemicalbook.comchemicalbook.com
Exploration of Other Potential Plant Accumulators and Ecological Significance
Lignans, including Epipinoresinol-4'-O-β-D-glucoside, are widespread throughout the plant kingdom, found in the roots, stems, leaves, and fruits of many species. nih.gov They are known to play crucial roles in a plant's defense mechanisms against pathogens, herbivores, and environmental stressors. nih.govencyclopedia.pub The production and accumulation of lignans can be influenced by the plant species, its physiological condition, environmental factors, and genetic makeup. nih.gov
While flaxseed is renowned for its high concentration of the lignan secoisolariciresinol (B192356) diglucoside, other plants are also significant accumulators of various lignans. nih.gov For instance, the Rhododendron genus is known to contain lignans among its diverse chemical constituents. frontiersin.org The ecological significance of lignans lies in their contribution to plant resistance and adaptation to their environment. nih.gov Their antioxidant properties are also believed to play a role in protecting the plant from oxidative stress. wisdomlib.org Further research into various plant species is likely to reveal more accumulators of Epipinoresinol-4'-O-β-D-glucoside and provide deeper insights into the ecological roles of these compounds.
Advanced Methodologies for Phytochemical Isolation and Purification
The isolation and purification of Epipinoresinol-4'-O-β-D-glucoside from plant biomass involve a series of sophisticated phytochemical techniques designed to efficiently extract and separate the target compound from a complex mixture of other plant constituents.
Optimization of Solvent Extraction Protocols from Plant Biomass
The initial and one of the most critical steps in isolating Epipinoresinol-4'-O-β-D-glucoside is the solvent extraction from the plant material. The choice of solvent is paramount and is dictated by the polarity of the target compound.
For lignans and their glycosides, which are relatively polar, aqueous mixtures of ethanol (B145695) or methanol (B129727) are most commonly employed. nih.gov The concentration of these aqueous alcohol solutions typically ranges from 70% to 100%. nih.gov In some cases, for highly polar lignan glycosides, pure water may be used as the extraction solvent. nih.gov The use of alcohol-water mixtures is advantageous as it can lower the surface tension of water, reduce its polarity, and increase its density, thereby enhancing the extraction efficiency. nih.gov
The extraction process itself can be carried out using various techniques. Traditional methods like Soxhlet extraction are effective but can be time-consuming and require large volumes of solvent. nih.gov More modern and "greener" extraction technologies are being explored to improve efficiency and reduce environmental impact. nih.gov
Following the initial extraction, the crude extract undergoes further fractionation and purification. This often involves liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. researchgate.netiosrjournals.org For instance, a common step is to partition the extract between ethyl acetate (B1210297) and water, where the more polar lignan glucosides would preferentially remain in the aqueous phase. iosrjournals.org
Subsequent purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like Sephadex LH-20 is a widely used method for separating lignans from other phenolic compounds. researchgate.net High-performance liquid chromatography (HPLC) is another powerful tool for the final purification and quantification of the isolated compound. researchgate.netnih.gov
Table 1: Summary of Botanical Sources and Extraction Insights
| Botanical Source | Family | Plant Part Used | Key Extraction/Isolation Insight |
| Forsythia suspensa | Oleaceae | Fruits | Methanol extraction followed by column chromatography is effective for isolating lignans, including Epipinoresinol-4'-O-β-D-glucoside. nih.gov |
| Viburnum macrocephalum f. keteleeri | Adoxaceae | Fruits | Isolation of Epipinoresinol-4'-O-β-D-glucoside has been successfully achieved from the fruits of this plant. chemsrc.comchemicalbook.comchemicalbook.com |
| Lespedeza cuneata | Fabaceae | Aerial Portion | Phytochemical analysis involving repeated column chromatography and HPLC led to the isolation of various lignan glycosides. nih.gov |
Rigorous Spectroscopic and Spectrometric Approaches for Molecular Structure Determination
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
¹H, ¹³C, COSY, HSQC, HMBC, NOESY Data Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments, a detailed picture of the molecular framework of Epipinoresinol-4'-O-β-D-glucoside can be constructed.
Table 1: Predicted ¹H NMR Chemical Shifts for Epipinoresinol-4'-O-β-D-glucoside Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental data.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| H-7 | ~4.70 | d | ~4.0 |
| H-8 | ~3.10 | m | |
| H-9a | ~4.20 | dd | ~9.0, 7.0 |
| H-9b | ~3.80 | dd | ~9.0, 6.0 |
| H-7' | ~4.90 | d | ~5.0 |
| H-8' | ~3.50 | m | |
| H-9'a | ~3.90 | dd | ~9.5, 3.5 |
| H-9'b | ~3.70 | dd | ~9.5, 5.5 |
| Aromatic Protons | 6.80 - 7.10 | m | |
| OCH₃ | ~3.85 | s | |
| Glucosyl H-1'' | ~4.95 | d | ~7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for Epipinoresinol-4'-O-β-D-glucoside Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental data.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-7 | ~85.0 |
| C-8 | ~54.0 |
| C-9 | ~71.0 |
| C-7' | ~87.0 |
| C-8' | ~50.0 |
| C-9' | ~72.0 |
| Aromatic C | 110.0 - 150.0 |
| OCH₃ | ~56.0 |
| Glucosyl C-1'' | ~102.0 |
| Glucosyl C-2'' | ~74.0 |
| Glucosyl C-3'' | ~77.0 |
| Glucosyl C-4'' | ~70.0 |
| Glucosyl C-5'' | ~77.5 |
Two-dimensional NMR techniques further refine the structural assignment:
COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, revealing which protons are adjacent to one another in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the larger molecular structure, including the connection point of the glucose unit to the lignan core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For Epipinoresinol-4'-O-β-D-glucoside, with a molecular formula of C₂₆H₃₂O₁₁, the expected exact mass is 520.1945. chemicalbook.comnih.gov
In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of lignan glucosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (162 amu for glucose). This would generate a prominent fragment ion corresponding to the aglycone, epipinoresinol (B161446). Further fragmentation of the epipinoresinol core would then occur, providing additional structural information.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra of Epipinoresinol-4'-O-β-D-glucoside are expected to show characteristic absorption bands corresponding to its various structural features:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the phenolic and glucose moieties.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to aliphatic and aromatic C-H bonds.
C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ range.
C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether linkages in the furofuran rings and the glycosidic bond, as well as the alcohol functionalities.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Epipinoresinol-4'-O-β-D-glucoside is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for determining the absolute configuration of such molecules. researchgate.netnih.gov
The CD spectrum of a chiral compound shows positive or negative absorption bands (Cotton effects) at specific wavelengths. The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. By comparing the experimental CD spectrum of Epipinoresinol-4'-O-β-D-glucoside with theoretically calculated spectra for the possible stereoisomers, the absolute configuration of the chiral centers in the furofuran lignan core can be unambiguously assigned. rsc.orgrsc.org This is a critical step in the complete structural elucidation of this natural product.
Biosynthetic Pathways and Enzymatic Modulations of Epipinoresinol 4 O β D Glucoside
Elucidation of Precursor Flux from the Phenylpropanoid Pathway
The journey to synthesizing Epipinoresinol-4'-O-β-D-glucoside begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites. mdpi.com This pathway converts the amino acid L-phenylalanine into monolignols, the fundamental C6-C3 building blocks of lignans (B1203133) and lignin (B12514952). engineering.org.cnmdpi.com
The initial committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . engineering.org.cn Subsequently, a series of hydroxylation and methylation reactions occur to generate various hydroxycinnamic acids. Cinnamic acid is converted to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . engineering.org.cn This intermediate is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a critical branch point in phenylpropanoid metabolism. frontiersin.org
From p-coumaroyl-CoA, the pathway proceeds through a sequence of reductions and modifications to yield monolignols. For the formation of the epipinoresinol (B161446) core, the key monolignol precursor is coniferyl alcohol. The synthesis of coniferyl alcohol from p-coumaroyl-CoA involves several enzymes, including caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) . The carefully regulated expression and activity of these enzymes control the metabolic flux from the general phenylpropanoid pathway towards the specific monolignol precursors required for lignan (B3055560) biosynthesis. nih.gov The redirection of this carbon flux is a critical control point, determining the availability of precursors for downstream lignan synthesis. frontiersin.org
Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Monolignols
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Involved in the methylation steps leading to feruloyl-CoA. |
| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |
| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamyl aldehydes to monolignols (e.g., coniferyl alcohol). |
Characterization of Lignan Core Skeleton Formation (e.g., Dimerization of Monolignols)
The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units to form the characteristic dimeric skeleton. In the case of Epipinoresinol-4'-O-β-D-glucoside, the core is the epipinoresinol structure, which is a stereoisomer of pinoresinol (B1678388). nih.gov This core is formed through the dimerization of two molecules of coniferyl alcohol.
This dimerization is not a random chemical event but a highly controlled biological process. The initial oxidation of the monolignols is catalyzed by enzymes such as laccases and peroxidases, which generate monolignol radicals. researchgate.netchemicalbook.com The subsequent coupling of these radicals to form the specific 8-8' linkage of the pinoresinol/epipinoresinol skeleton is guided by a class of non-enzymatic proteins known as dirigent proteins (DIRs) . nih.govfrontiersin.org These proteins impose strict stereo- and regioselectivity on the coupling reaction. In the absence of DIRs, the oxidation of coniferyl alcohol leads to a racemic mixture of products. frontiersin.org However, in the presence of a specific DIR, the reaction is directed to form a single, optically active stereoisomer, such as (+)-pinoresinol or, presumably, (+)-epipinoresinol. frontiersin.orgnih.gov
Following the formation of the initial furofuran lignan, further enzymatic modifications can occur. A key class of enzymes in this part of the pathway are the pinoresinol-lariciresinol reductases (PLRs) . nih.gov These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), which serves as a precursor for a wide variety of other lignans. acs.orgfrontiersin.org The specific enzymatic machinery present in a given plant species determines which lignans are ultimately produced. For Epipinoresinol-4'-O-β-D-glucoside, the pathway proceeds with the epipinoresinol skeleton as the substrate for the subsequent glycosylation step.
Investigation of Glycosyltransferase Enzymes Involved in Glucosylation at the 4'-Position
The final step in the biosynthesis of Epipinoresinol-4'-O-β-D-glucoside is the attachment of a glucose molecule to the 4'-hydroxyl group of the epipinoresinol aglycone. This reaction, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs) . frontiersin.org These enzymes utilize UDP-glucose as the activated sugar donor to transfer a glucose moiety to the acceptor molecule. researchgate.net Glycosylation significantly impacts the properties of lignans, such as their solubility, stability, and subcellular localization. researchgate.net
Plant UGTs are a large and diverse family of enzymes, often exhibiting high specificity for both the sugar donor and the acceptor substrate. researchgate.net The glycosylation of lignans is typically catalyzed by UGTs belonging to families such as UGT71, UGT72, and others. mdpi.comfrontiersin.org For example, studies in Isatis indigotica have identified several UGTs involved in the biosynthesis of lignan glycosides. One study found that IiUGT4 was primarily responsible for the glycosylation of lariciresinol, while IiUGT1 was mainly involved in the production of pinoresinol diglucoside. researchgate.netfrontiersin.org
The reaction mechanism involves the UGT binding both the UDP-glucose donor and the lignan aglycone (in this case, epipinoresinol) in its active site. A conserved catalytic histidine residue within the UGT is often crucial for activating the acceptor's hydroxyl group, facilitating a nucleophilic attack on the anomeric carbon of the UDP-glucose. frontiersin.org The specificity for the 4'-position on the epipinoresinol molecule is determined by the precise architecture of the enzyme's active site, which orients the substrate for regioselective glucosylation. While a UGT specific for epipinoresinol has not been definitively characterized, the high degree of substrate specificity observed in related lignan UGTs suggests that a dedicated enzyme catalyzes this final step.
The identification and characterization of the specific UGT responsible for epipinoresinol glucosylation would rely on molecular cloning and functional analysis techniques. engineering.org.cn A common approach involves identifying candidate UGT genes from plants known to produce Epipinoresinol-4'-O-β-D-glucoside, such as Forsythia suspensa. These candidate genes can be cloned and expressed in a heterologous system, like E. coli or yeast, to produce the recombinant enzyme. engineering.org.cn
The purified recombinant UGT can then be tested for its activity in vitro with epipinoresinol and UDP-glucose as substrates. Successful conversion to Epipinoresinol-4'-O-β-D-glucoside would confirm the enzyme's function. Further characterization would involve determining its kinetic parameters (Km and kcat) for both substrates to assess its efficiency and specificity. frontiersin.org Site-directed mutagenesis, guided by molecular docking studies, can be employed to identify key amino acid residues within the active site that are critical for substrate binding and catalytic activity. frontiersin.org For instance, in the lignan glycosyltransferase IiUGT4, key residues for catalysis (H373, W376, E397) and substrate preference (F151) have been identified through such methods. frontiersin.org
Table 2: Characterized Lignan UGTs and Their Substrate Preferences
| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| IiUGT1 | Isatis indigotica | Pinoresinol | Pinoresinol diglucoside | frontiersin.org |
| IiUGT4 | Isatis indigotica | Lariciresinol | Lariciresinol glycosides | frontiersin.org |
| UGT71C1 | Arabidopsis thaliana | Pinoresinol, Lariciresinol | Monoglucosides | researchgate.net |
| IiUGT71B5s | Isatis indigotica | Pinoresinol | Pinoresinol mono- and diglycosides | researchgate.net |
Bioconversion Studies and Derivatization from Related Lignans (e.g., Epipinoresinol, Phillyrin)
Bioconversion offers an alternative route to produce complex natural products by using whole cells or purified enzymes to transform structurally related precursors. The enzymatic synthesis of Epipinoresinol-4'-O-β-D-glucoside could be achieved by supplying epipinoresinol as a substrate to a biocatalyst containing the appropriate UGT.
Furthermore, derivatization from other naturally abundant lignans is a plausible strategy. For example, phillyrin (B1677687) , another lignan glucoside found in Forsythia, is structurally related to Epipinoresinol-4'-O-β-D-glucoside. researchgate.net Studies on the in vivo metabolism of phillyrin have shown that it undergoes a variety of biological reactions, including hydroxylation, methylation, and demethylation. researchgate.net These metabolic transformations highlight the potential for enzymatic pathways to interconvert different lignan structures. A hypothetical bioconversion pathway could involve the enzymatic deglycosylation of phillyrin to its aglycone, phillygenin, followed by specific enzymatic modifications (e.g., demethylation, stereochemical rearrangement) to form epipinoresinol, which could then be re-glycosylated at the 4'-position to yield the target compound. While this specific multi-step bioconversion has not been demonstrated, the known metabolic plasticity of lignans suggests it is a viable area for future research.
Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems
The low abundance of many valuable lignans in their native plant sources has driven the development of metabolic engineering strategies to produce them in more tractable heterologous hosts, such as microbes (E. coli, Saccharomyces cerevisiae) or cultivated plant systems (Nicotiana benthamiana). mdpi.comnih.govnih.gov
A successful strategy for enhancing the production of Epipinoresinol-4'-O-β-D-glucoside would likely involve several key elements:
Enhancing Precursor Supply: The production of lignans is often limited by the availability of their monolignol precursors. acs.org One effective approach is to engineer the host's phenylpropanoid pathway to increase the flux towards coniferyl alcohol. This can be achieved by overexpressing key upstream genes like PAL, C4H, and 4CL. frontiersin.org A particularly powerful strategy is the co-expression of transcription factors (e.g., from the MYB family) that are known to upregulate the entire lignin biosynthetic pathway, which has been shown to dramatically boost the production of downstream lignans in heterologous plant hosts. acs.org
Expressing the Core Lignan Pathway: The specific enzymes for the dimerization and glycosylation steps must be introduced into the heterologous host. This would involve expressing a specific dirigent protein (DIR) and an oxidizing enzyme (laccase or peroxidase) to stereoselectively produce the epipinoresinol core from coniferyl alcohol. nih.gov
Introducing the Final Glycosylation Step: The specific UGT responsible for glycosylating epipinoresinol at the 4'-position would need to be co-expressed. As seen in the production of other flavonoid and lignan glycosides in E. coli, it may also be necessary to engineer the host's central metabolism to ensure a sufficient supply of the UDP-glucose sugar donor. bvsalud.orgfrontiersin.org
By combining these approaches—pathway upregulation, expression of core biosynthetic genes, and optimization of the final glycosylation step—it is feasible to construct a robust heterologous system for the sustainable and high-yield production of Epipinoresinol-4'-O-β-D-glucoside. mdpi.com
Biological Activities and In Depth Mechanistic Investigations of Epipinoresinol 4 O β D Glucoside
Enzyme Inhibitory Potentials and Kinetic Analyses
Studies have explored the inhibitory effects of Epipinoresinol-4'-O-β-D-glucoside on several enzymes that are significant targets in metabolic regulation. The primary research in this area has been conducted as part of a broader screening of lignan (B3055560) constituents from Viburnum macrocephalum f. keteleeri. medchemexpress.com
Inhibition of α-Amylase Activity and Implications for Carbohydrate Metabolism
Epipinoresinol-4'-O-β-D-glucoside has been tested for its ability to inhibit α-amylase, a key enzyme in the digestion of starches. In a study by Zhao et al. (2020), this compound, designated as compound 11 in their research, was evaluated alongside other lignan glycosides. The findings indicated that Epipinoresinol-4'-O-β-D-glucoside exhibited weak inhibitory activity against α-amylase.
The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was determined for Epipinoresinol-4'-O-β-D-glucoside.
Table 1: α-Amylase Inhibitory Activity of Epipinoresinol-4'-O-β-D-glucoside
| Compound | IC50 (μM) against α-Amylase |
|---|---|
| Epipinoresinol-4'-O-β-D-glucoside | >100 |
| Acarbose (Positive Control) | 360.5 ± 10.2 |
Data from Zhao et al., J. Agric. Food Chem. 2020, 68, 40, 11151–11160.
The high IC50 value suggests a low potency of this specific compound against α-amylase under the tested conditions.
Inhibition of α-Glucosidase Activity and Glycemic Control Mechanisms
The inhibitory potential of Epipinoresinol-4'-O-β-D-glucoside against α-glucosidase, another crucial enzyme in carbohydrate digestion, has also been assessed. The same study by Zhao et al. (2020) provides data on this interaction.
The results showed that Epipinoresinol-4'-O-β-D-glucoside possesses inhibitory activity against α-glucosidase, although it was not the most potent among the tested compounds.
Table 2: α-Glucosidase Inhibitory Activity of Epipinoresinol-4'-O-β-D-glucoside
| Compound | IC50 (μM) against α-Glucosidase |
|---|---|
| Epipinoresinol-4'-O-β-D-glucoside | 61.2 ± 2.8 |
| Acarbose (Positive Control) | 750.6 ± 25.4 |
Data from Zhao et al., J. Agric. Food Chem. 2020, 68, 40, 11151–11160.
While demonstrating some level of inhibition, its activity was less pronounced compared to other lignans (B1203133) isolated in the same study.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Related Signaling Cascades
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a target for type 2 diabetes research. The inhibitory effect of Epipinoresinol-4'-O-β-D-glucoside on PTP1B has been investigated.
The study by Zhao et al. (2020) revealed that Epipinoresinol-4'-O-β-D-glucoside demonstrated inhibitory activity against PTP1B.
Table 3: PTP1B Inhibitory Activity of Epipinoresinol-4'-O-β-D-glucoside
| Compound | IC50 (μM) against PTP1B |
|---|---|
| Epipinoresinol-4'-O-β-D-glucoside | 59.5 ± 2.5 |
| Oleanolic Acid (Positive Control) | 3.8 ± 0.2 |
Data from Zhao et al., J. Agric. Food Chem. 2020, 68, 40, 11151–11160.
The data indicates a moderate inhibitory effect on PTP1B.
Anti-inflammatory Properties and Cellular Signaling Pathways
While the anti-inflammatory activities of lignans as a class of compounds have been noted in scientific literature, specific in-depth mechanistic investigations for Epipinoresinol-4'-O-β-D-glucoside are not extensively detailed in the available research.
Mechanism of Prostaglandin (B15479496) Production Inhibition
Detailed studies on the specific mechanism by which Epipinoresinol-4'-O-β-D-glucoside inhibits prostaglandin production were not identified in the reviewed scientific literature.
Modulation of Inflammatory Mediators and Cytokines in Cellular Models
Specific research detailing the modulation of inflammatory mediators and cytokines in cellular models by Epipinoresinol-4'-O-β-D-glucoside is not available in the currently reviewed literature.
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Inflammatory processes are tightly regulated by complex signaling networks, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. nih.govmedchemexpress.com The activation of these pathways leads to the transcription of numerous pro-inflammatory genes, including cytokines and enzymes responsible for producing inflammatory mediators. nih.gov
Studies on (+)-Pinoresinol 4-O-β-D-glucopyranoside have shown its ability to selectively interfere with these cascades. One mechanistic study demonstrated that the compound efficiently inhibits the activation of the NF-κB pathway that is induced by the influenza virus. chemfaces.com This inhibition was observed to be dose-dependent and resulted in a significant block of the nuclear translocation of the NF-κB transcription factor. chemfaces.com However, the same study noted that the compound had no effect on the virus-induced activation of the Raf/MEK/ERK pathway, which is a key component of the MAPK signaling cascade. chemfaces.com This suggests a specific inhibitory action on the NF-κB pathway rather than a broad anti-inflammatory effect across all major signaling routes. The general anti-inflammatory properties of the compound have also been noted in other studies. medchemexpress.comontosight.ai
Antioxidant Activities and Redox Homeostasis Modulation
Epipinoresinol-4'-O-β-D-glucoside demonstrates significant antioxidant capabilities, which are crucial for protecting cells from damage caused by an imbalance between the production of reactive species and the body's ability to neutralize them.
The compound has been shown to be a potent scavenger of free radicals. In vitro studies have confirmed its antioxidant activity through various standard assays. It displays substantial scavenging capacity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with a reported half-maximal inhibitory concentration (IC50) of 44.2 μg/mL. medchemexpress.com Furthermore, it shows promising activity in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, with a reported IC50 of 34.5 μg/mL. medchemexpress.com
Investigations using the Ferric Reducing Antioxidant Power (FRAP) assay also confirm its capacity to donate electrons and reduce oxidants. researchgate.netnih.gov These findings indicate that Epipinoresinol-4'-O-β-D-glucoside can directly neutralize harmful ROS and RNS, thereby helping to mitigate oxidative stress. researchgate.netnih.gov
Table 1: In Vitro Antioxidant Activity of (+)-Pinoresinol 4-O-β-D-glucopyranoside
| Assay | Finding | Reference |
| DPPH Scavenging | IC50: 44.2 μg/mL | medchemexpress.com |
| ABTS Assay | IC50: 34.5 μg/mL | medchemexpress.com |
| ABTS Assay | Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid) | researchgate.netnih.gov |
| FRAP Assay | Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid) | researchgate.netnih.gov |
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming a primary cellular defense mechanism against oxidative stress. nih.gov The activation of the Nrf2 pathway is a promising therapeutic strategy for conditions associated with oxidative injury and inflammation. nih.gov Lignans as a class of compounds, including the aglycone pinoresinol (B1678388), have been shown in various models to stimulate Nrf2 signaling. nih.gov However, based on the reviewed scientific literature, direct evidence specifically demonstrating the activation of the Nrf2 pathway by Epipinoresinol-4'-O-β-D-glucoside is not currently available.
Cellular Proliferation, Migration, and Signaling Pathway Regulation in in vitro and in vivo (Animal) Models
The regulation of cellular functions such as proliferation and migration is critical for tissue development and repair. These processes are often controlled by intricate signaling events, including changes in intracellular ion concentrations.
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. nih.gov Chemoattractants can trigger rises in cytoplasmic calcium concentration, which are often required for subsequent cellular responses like locomotion. nih.govnih.gov While related lignan glucosides, such as pinoresinol-4,4'-di-O-beta-D-glucoside, have been shown to induce calcium mobilization, specific studies detailing the effect of Epipinoresinol-4'-O-β-D-glucoside on this process are not available in the current scientific literature. nih.gov
Chemotactic migration, the directed movement of cells in response to a chemical stimulus, is fundamental to processes like wound healing and immune responses. This migration is often dependent on signaling pathways initiated by chemoattractants. nih.gov Research on a structurally related compound, pinoresinol-4,4'-di-O-beta-D-glucoside, has demonstrated a strong induction of cell migration in Mouse Embryo Fibroblasts (MEFs) through the activation of the lysophosphatidic acid (LPA) receptor and the downstream PI3K/Akt signaling pathway. nih.gov However, specific research investigating the direct role of Epipinoresinol-4'-O-β-D-glucoside in stimulating chemotactic migration in MEFs has not been identified in the reviewed literature.
A comprehensive analysis of the available scientific literature reveals a significant challenge in providing a detailed and scientifically accurate article on the biological activities and in-depth mechanistic investigations of Epipinoresinol-4'-O-β-D-glucoside strictly following the requested outline.
The primary obstacle is the limited availability of specific research data for "Epipinoresinol-4'-O-β-D-glucoside" that directly corresponds to the outlined sections on lysophosphatidic acid (LPA) receptor activation, interplay with the PI3K/Akt signaling pathway in cell migration, and in-depth anti-cancer mechanisms at a mechanistic cellular level.
While a closely related compound, pinoresinol-4,4'-di-O-beta-D-glucoside , has been studied in the context of LPA receptor subtypes and the PI3K/Akt signaling pathway, the exact relationship and interchangeability of data between these two distinct chemical entities cannot be scientifically assumed without explicit evidence. These compounds are likely stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Such structural differences can lead to significantly different biological activities.
Furthermore, there is a notable lack of published research specifically detailing the in-depth cellular and molecular mechanisms of the anti-cancer effects of Epipinoresinol-4'-O-β-D-glucoside. The existing literature tends to focus on the general anti-cancer properties of broader plant extracts containing this and other lignans, without isolating and investigating the specific mechanistic actions of this particular compound.
Due to these constraints and the commitment to providing accurate and non-hallucinatory information, it is not possible to generate the requested article with the required level of scientific rigor and adherence to the provided outline. To do so would involve making unsubstantiated extrapolations from a related but different compound, which would compromise the scientific integrity of the information presented.
Therefore, the requested article cannot be generated at this time. Further research specifically focused on the biological and mechanistic activities of Epipinoresinol-4'-O-β-D-glucoside is required to fulfill the detailed specifications of the user's request.
Structure Activity Relationship Sar Analyses and Chemical Modifications of Epipinoresinol 4 O β D Glucoside
Correlations Between Lignan (B3055560) Core Structure, Stereochemistry, and Biological Potency
The core of Epipinoresinol-4'-O-β-D-glucoside is a furofuran lignan skeleton. The specific spatial arrangement of the substituents on this core, known as its stereochemistry, is a critical determinant of biological potency. Epipinoresinol (B161446) is an epimer of pinoresinol (B1678388), meaning they differ in the configuration at one chiral center. nih.gov This subtle change in stereochemistry can lead to significant differences in how the molecule interacts with biological targets such as enzymes and receptors.
Investigating the Role of the Glucoside Moiety in Biological Recognition and Activity Profile
The presence of a β-D-glucoside group at the 4'-O position significantly impacts the physicochemical properties and biological activity of the parent lignan, epipinoresinol. This glycosylation enhances the water solubility of the compound, which can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile within an organism.
Studies comparing lignans (B1203133) with their corresponding glycosides have revealed the critical role of the sugar moiety. For example, a comparative study on pinoresinol (PIN) and its glucoside (pinoresinol-4-O-β-D-glucopyranoside, PMG) demonstrated differences in their absorption and metabolism. nih.govbohrium.com The aglycone, pinoresinol, was absorbed faster and resulted in higher levels of metabolites in serum and liver compared to its glycoside form. nih.govbohrium.comresearchgate.net This suggests that the glucoside must first be hydrolyzed to the aglycone (epipinoresinol in this case) by gut microbiota or enzymes to become more readily absorbed and metabolized. bohrium.com Therefore, the glucoside moiety acts as a modulator of bioavailability. While it may decrease the rate of initial absorption, it can also influence the compound's stability and transport to target tissues.
Comparative Analysis of Biological Activities with Related Lignan Glycosides (e.g., Pinoresinol-4,4'-di-O-β-D-glucoside)
Comparing the bioactivities of Epipinoresinol-4'-O-β-D-glucoside with structurally similar lignan glycosides provides valuable SAR insights.
Pinoresinol-4-O-β-D-glucopyranoside (PG): This compound is a stereoisomer of Epipinoresinol-4'-O-β-D-glucoside. While both are monosides, the different stereochemistry of the aglycone can lead to varied biological effects. For instance, PG has been shown to possess antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities. researchgate.netmedchemexpress.com It exhibits potent inhibition of α-glucosidase with an IC50 value of 48.13 μg/mL and shows significant antioxidant capacity. medchemexpress.com In contrast, Epipinoresinol-4'-O-β-D-glucoside has been investigated for its inhibitory activities against α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. chemsrc.comchemicalbook.com The subtle difference in the 3D structure between epipinoresinol and pinoresinol cores likely accounts for any observed differences in potency and selectivity towards these enzymes.
Pinoresinol-4,4'-di-O-β-D-glucoside (PDG): This compound is a diglucoside of pinoresinol. A key study demonstrated that PDG, isolated from Valeriana officinalis, induces calcium mobilization and cell migration in mouse embryo fibroblasts by activating lysophosphatidic acid (LPA) receptors. nih.gov The presence of two glucose units, one on each phenyl group, significantly alters the molecule's polarity and size compared to the monoside Epipinoresinol-4'-O-β-D-glucoside. This structural difference is critical for its specific interaction with LPA receptors, a mechanism not prominently reported for the monosides. nih.gov The study found that PDG strongly stimulated cell migration with an EC50 of about 2 µM. nih.gov
The table below summarizes the reported biological activities of these related lignan glycosides.
| Compound | Structure | Key Biological Activities |
| Epipinoresinol-4'-O-β-D-glucoside | Furofuran lignan monoglycoside | α-Amylase, α-glucosidase, and protein tyrosine phosphatase 1B inhibitory activities. chemsrc.comchemicalbook.com |
| Pinoresinol-4-O-β-D-glucopyranoside | Furofuran lignan monoglycoside (stereoisomer) | Antioxidant, anti-inflammatory, α-glucosidase inhibitor, hepatoprotective, antihyperglycemic. researchgate.netmedchemexpress.com |
| Pinoresinol-4,4'-di-O-β-D-glucoside | Furofuran lignan diglucoside | Induces calcium mobilization and cell migration via LPA receptor activation. nih.gov |
Systematic Derivatization and Semi-synthesis to Enhance Specific Bioactivities or Target Selectivity
Systematic chemical modification, or derivatization, of Epipinoresinol-4'-O-β-D-glucoside is a strategy to enhance its therapeutic potential. By adding or modifying functional groups, new analogues can be created with improved potency, selectivity, or pharmacokinetic properties.
A relevant example comes from research on the closely related (+)-Pinoresinol 4-O-β-D-glucopyranoside. A study found that this compound itself showed no anti-influenza virus activity. chemfaces.com However, a derivative isolated from Calotropis gigantea, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside, which has a vanilloyl group attached to the sugar moiety, displayed significant inhibitory activity against the H1N1 influenza virus. chemfaces.com This finding underscores the critical role that derivatization of the glucoside moiety can play. The addition of the vanilloyl group was deemed crucial for the observed antiviral effect, likely by enhancing the binding affinity to a viral or host target. chemfaces.com
This principle can be applied to Epipinoresinol-4'-O-β-D-glucoside. Potential derivatization strategies could include:
Acylation/Alkylation: Introducing acyl or alkyl groups to the hydroxyls of the glucose or the phenolic hydroxyl of the aglycone to modify lipophilicity.
Esterification: Creating esters at the 6''-position of the glucose, similar to the vanilloyl derivative, to explore interactions with different biological targets.
Aglycone Modification: Altering the methoxy (B1213986) or hydroxyl groups on the phenyl rings to investigate their role in target binding.
Computational Approaches (e.g., Molecular Docking, QSAR) for Predicting and Rationalizing SAR
Computational methods are powerful tools for predicting and explaining the structure-activity relationships of molecules like Epipinoresinol-4'-O-β-D-glucoside.
Molecular Docking: This technique simulates the interaction between a ligand (the lignan glycoside) and a macromolecular target (e.g., an enzyme or receptor). It predicts the preferred binding orientation and affinity. For example, molecular docking studies on a similar lignan glycoside, (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside, were used to predict its binding to an allosteric site on monoamine transporters. frontiersin.org Such studies could be applied to Epipinoresinol-4'-O-β-D-glucoside to understand its inhibition of enzymes like α-glucosidase or PTP1B at a molecular level, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of Epipinoresinol-4'-O-β-D-glucoside derivatives, a QSAR model could be developed to correlate physicochemical descriptors (e.g., electronic properties, steric factors, lipophilicity) with their inhibitory potency. researchgate.net This model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more effective compounds and reducing the need for extensive experimental screening.
These computational approaches provide a rational basis for designing new derivatives with enhanced biological profiles, accelerating the drug discovery and development process.
Analytical Methodologies for Detection and Quantification of Epipinoresinol 4 O β D Glucoside in Complex Matrices
Development and Validation of Chromatographic Methods (HPLC-UV, HPLC-DAD, UPLC-MS/MS) for Trace Analysis
The quantification and detection of Epipinoresinol-4'-O-β-D-glucoside in complex matrices, such as plant extracts, heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for this purpose.
HPLC-UV/DAD: These methods are widely used for the simultaneous quantification of multiple lignans (B1203133), including Epipinoresinol-4'-O-β-D-glucoside. For instance, a validated HPLC method for the quantification of pinoresinol (B1678388) 4-O-beta-D-glucopyranoside, a structurally similar lignan (B3055560), in Pandanus tonkinensis fruits used a RP-C18 column with a gradient mobile phase of acetonitrile (B52724) and 0.1% acetic acid, with detection at 228 nm. vnu.edu.vn This method demonstrated good linearity, precision, and accuracy, making it suitable for quality control of plant materials. vnu.edu.vn The selection of the detection wavelength is critical and is typically set at the maximum absorption of the compound, which for many lignans falls around 280 nm. uva.es
UPLC-MS/MS: For trace analysis and enhanced specificity, UPLC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity compared to HPLC-UV/DAD. A UPLC-MS method was developed for the simultaneous determination of several compounds, including lignans, in rat plasma after administration of a Eucommia ulmoides extract. medchemexpress.com Similarly, a sensitive HPLC-MS/MS method was validated for the pharmacokinetic study of (+)-pinoresinol-di-β-D-glucopyranoside in rat plasma, demonstrating its suitability for analyzing lignan glucosides in biological samples. nih.gov The use of tandem mass spectrometry allows for the selection of specific precursor and product ion transitions, minimizing interference from the matrix and enabling accurate quantification at low concentrations.
Method validation for these chromatographic techniques typically involves assessing linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results.
Application of Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a valuable tool for the absolute quantification of compounds without the need for an identical standard. The structures of lignans, including Epipinoresinol-4'-O-β-D-glucoside, are often elucidated using 1D and 2D-NMR techniques. biocrick.combiocrick.com These spectroscopic methods provide detailed information about the chemical structure and stereochemistry of the molecule. biocrick.com
For quantitative purposes, qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific resonance of the target compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. While specific qNMR studies on Epipinoresinol-4'-O-β-D-glucoside are not widely reported, the methodology is well-established for the quantification of other natural products. The selection of a suitable solvent and an internal standard that does not have overlapping signals with the analyte is crucial for accurate qNMR analysis.
Hyphenated Techniques for Comprehensive Profiling in Phytochemical Extracts
The comprehensive phytochemical profiling of complex extracts to identify and quantify constituents like Epipinoresinol-4'-O-β-D-glucoside is often achieved using hyphenated analytical techniques. The coupling of a separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a detection technique, like mass spectrometry (MS), provides a powerful platform for this purpose.
LC-MS: Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a routine method for identifying plant metabolites. nih.gov The fragmentation patterns obtained from MS/MS analysis are compared with those of reference compounds or existing libraries to identify the compounds present in the extract. nih.gov This technique has been successfully used for the qualitative and quantitative analysis of extracts to detect various bioactive compounds. researchgate.net For instance, an LC-MS analysis of Cynara speciosum leaves led to the tentative identification of twenty-four different metabolites. researchgate.net
GC-MS: While less common for the analysis of non-volatile glycosides like Epipinoresinol-4'-O-β-D-glucoside without derivatization, GC-MS is a valuable tool for the analysis of the aglycone portion of the molecule after hydrolysis. Several methods for the determination of lignans in food samples have been developed using GC-MS, particularly for the analysis of secoisolariciresinol (B192356) in flaxseed. researchgate.net
These hyphenated techniques, often combined with high-resolution mass spectrometry (e.g., QTOF-MS), provide a wealth of information on the composition of phytochemical extracts, facilitating the discovery of new compounds and the quality control of herbal products.
Assessment of Stability and Degradation Pathways in Different Solvents and Storage Conditions
The stability of Epipinoresinol-4'-O-β-D-glucoside is a critical factor to consider during extraction, purification, and storage. Lignans and their glycosides are generally considered relatively stable. nih.gov
Temperature Stability: Studies have shown that lignans are resistant to high temperatures. Successful extraction has been achieved through both freeze-drying and oven-drying at temperatures as high as 60°C. nih.gov However, higher temperatures, such as those used in stir-frying (e.g., 150°C), can lead to the hydrolysis of glycosidic bonds, resulting in a higher yield of aglycones and a lower yield of glycosides. nih.gov
Solvent Effects: The choice of solvent can influence the stability and extraction yield of lignan glycosides. Due to their polarity, aqueous mixtures of ethanol (B145695) or methanol (B129727) are often the most effective solvents for extracting lignan glycosides. nih.gov Pure water can be used for very polar glycosides, while less polar solvents are generally not suitable. nih.gov
Storage Conditions: Proper storage of plant material and isolated compounds is essential to prevent degradation. This typically involves drying the material and storing it in a way that protects it from transformation and degradation. nih.gov For purified compounds, storage at low temperatures, such as -20°C, is recommended. Stock solutions of lignans are often prepared in solvents like DMSO, methanol, or ethanol and can be stored at -20°C for several months. biocrick.com
Metabolic Profiling and Biotransformation Studies in in vitro Systems or Animal Models
Understanding the metabolic fate of Epipinoresinol-4'-O-β-D-glucoside is essential for evaluating its biological activity.
In Vitro Studies: In vitro models, such as cell cultures or incubations with human fecal inoculum, are used to study the biotransformation of lignans. researchgate.net For example, the fermentation of flaxseed with human fecal inoculum has been used to assess the production of mammalian lignans like enterolactone (B190478) and enterodiol (B191174) from plant lignan precursors. researchgate.netnih.gov
In Vivo Studies (Animal Models): Animal models, typically rats, are employed to investigate the pharmacokinetics and metabolism of lignans. After oral administration of a plant extract containing lignan glucosides, blood samples are collected at various time points and analyzed using sensitive methods like HPLC-MS/MS to determine the concentration of the parent compound and its metabolites. nih.gov Pharmacokinetic studies have shown that lignan glucosides can be absorbed and metabolized in the body. For example, a study on (+)-pinoresinol-di-β-D-glucopyranoside in rats revealed that the compound follows a one-compartment model and is largely eliminated within 12 hours. nih.gov
These studies indicate that lignan glucosides can be hydrolyzed to their aglycones, which are then further metabolized by the gut microbiota and the host's enzymes. The resulting metabolites, such as enterolignans, are often associated with the health benefits attributed to dietary lignans. nih.gov
Future Perspectives and Broader Academic Implications of Epipinoresinol 4 O β D Glucoside Research
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
Initial research has identified Epipinoresinol-4'-O-β-D-glucoside as an inhibitor of enzymes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. medchemexpress.comchemsrc.com However, the full spectrum of its biological targets and the intricate mechanisms through which it exerts its effects remain largely uncharted territory. The future of research in this area will likely focus on a multi-pronged approach to unveil its complete pharmacological profile.
Drawing parallels from structurally similar lignan (B3055560) glucosides offers valuable insights into potential undiscovered pathways. For instance, a related compound, pinoresinol-4,4'-di-O-beta-D-glucoside, has been shown to induce calcium mobilization and cell migration by activating lysophosphatidic acid (LPA) receptor subtypes and the subsequent PI3K/Akt signaling pathway. nih.gov This suggests that Epipinoresinol-4'-O-β-D-glucoside may also interact with G-protein coupled receptors and modulate key signaling cascades involved in cellular growth, proliferation, and migration. Future investigations should, therefore, explore its potential interactions with a wider range of receptors and downstream signaling molecules.
Furthermore, studies on other related lignans (B1203133) have highlighted their influence on critical inflammatory pathways. For example, a new lignan glycoside has been found to inhibit the NF-κB pathway, a central regulator of the inflammatory response. chemfaces.com This opens up the possibility that Epipinoresinol-4'-O-β-D-glucoside could possess currently unknown anti-inflammatory properties by targeting components of this pathway. Advanced proteomic and transcriptomic analyses of cells treated with Epipinoresinol-4'-O-β-D-glucoside will be instrumental in identifying novel protein interactions and gene expression changes, thereby revealing its currently unknown mechanisms of action.
Biotechnological Production Optimization for Sustainable Supply in Research
The reliance on extraction from natural plant sources for obtaining Epipinoresinol-4'-O-β-D-glucoside presents challenges in terms of yield, purity, and sustainability. To ensure a consistent and scalable supply for extensive research and potential future applications, the development of biotechnological production methods is paramount.
Plant tissue culture, specifically micropropagation, presents a viable strategy for enhancing the production of lignans. Studies on Linum usitatissimum (flaxseed) have demonstrated that in vitro cultivation can be optimized to significantly increase the yield of lignans like secoisolariciresinol (B192356) diglucoside. nih.gov This approach offers a controlled environment to manipulate growth conditions and apply elicitors to boost the biosynthesis of desired compounds. Future research could focus on establishing and optimizing cell and tissue culture systems for high-yielding plant sources of Epipinoresinol-4'-O-β-D-glucoside, such as Forsythia suspensa. medchemexpress.com
Metabolic engineering in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae represents another promising avenue. This involves introducing the biosynthetic genes responsible for Epipinoresinol-4'-O-β-D-glucoside production from the source plant into a microbial chassis. While the complete biosynthetic pathway for this specific compound may not be fully elucidated, ongoing research into lignan biosynthesis will pave the way for such engineering efforts. The successful heterologous production of other complex plant-derived molecules provides a roadmap for achieving a sustainable and scalable source of Epipinoresinol-4'-O-β-D-glucoside.
Development of Epipinoresinol-4'-O-β-D-glucoside as a Molecular Probe for Cellular Pathways
The unique chemical structure and biological activity of Epipinoresinol-4'-O-β-D-glucoside make it a potential candidate for development as a molecular probe. Molecular probes are essential tools in chemical biology for the study of cellular pathways, the identification of new drug targets, and the validation of disease biomarkers.
To be utilized as a molecular probe, Epipinoresinol-4'-O-β-D-glucoside would need to be chemically modified to incorporate reporter tags, such as fluorescent molecules or biotin, without compromising its biological activity. This would enable researchers to visualize its subcellular localization, track its interactions with target proteins in real-time, and identify its binding partners through techniques like affinity purification coupled with mass spectrometry.
Given its known inhibitory effects on metabolic enzymes, a fluorescently labeled Epipinoresinol-4'-O-β-D-glucoside derivative could be used to study the dynamics of carbohydrate metabolism and protein tyrosine dephosphorylation in living cells. This would provide unprecedented spatial and temporal resolution of these processes and could lead to the discovery of novel regulatory mechanisms. The development of such a probe would transform Epipinoresinol-4'-O-β-D-glucoside from a compound with potential therapeutic applications into a powerful research tool for dissecting fundamental cellular processes.
Integration into Systems Biology and Network Pharmacology Studies
The era of "one molecule, one target" is gradually being replaced by a more holistic understanding of drug action, thanks to the advent of systems biology and network pharmacology. These disciplines aim to understand the complex interplay of biological networks and how drugs modulate them. Epipinoresinol-4'-O-β-D-glucoside, with its potential to interact with multiple targets, is an ideal candidate for such integrative studies.
Network pharmacology analysis of a related lignan, pinoresinol (B1678388) diglucoside, has already been used to explore its underlying mechanisms of action in osteoporosis. By constructing a "component-target" network, researchers can predict the multiple proteins and pathways that a compound is likely to influence. A similar approach for Epipinoresinol-4'-O-β-D-glucoside would involve computationally predicting its potential targets based on its chemical structure and then validating these predictions experimentally.
Integrating data from high-throughput screening, proteomics, metabolomics, and transcriptomics of cells or organisms treated with Epipinoresinol-4'-O-β-D-glucoside will be crucial. This systems-level data can then be used to build comprehensive network models that illustrate how the compound perturbs cellular networks. Such models can help to explain its observed biological effects, predict potential side effects, and identify synergistic combinations with other compounds. This approach will be pivotal in moving beyond a reductionist view of its activity and towards a more complete understanding of its pharmacological profile.
Exploration of Agronomical Strategies to Enhance Epipinoresinol-4'-O-β-D-glucoside Content in Medicinal Plants
For the foreseeable future, the extraction of Epipinoresinol-4'-O-β-D-glucoside from its natural plant sources will remain a primary method of production. Therefore, exploring agronomical strategies to enhance its concentration in medicinal plants is a critical area of research with significant practical implications.
Optimizing cultivation conditions is a key factor. Research on flaxseed has shown that irrigation frequency and the application of specific nutrients can significantly impact the content of lignans. researchgate.net Similar studies should be conducted on high-yielding sources of Epipinoresinol-4'-O-β-D-glucoside, such as Forsythia suspensa. This would involve systematically varying factors like light intensity, temperature, soil composition, and harvesting time to identify the optimal conditions for maximizing its accumulation. The use of elicitors, which are compounds that trigger defense responses in plants and often lead to an increase in secondary metabolite production, should also be investigated.
Post-harvest processing techniques can also play a crucial role. For instance, the use of β-cyclodextrin-assisted extraction has been shown to significantly increase the yield of active compounds from Forsythia suspensa leaves. mdpi.com Exploring different extraction methods, including microwave-assisted and ultrasound-assisted extraction, could lead to more efficient and environmentally friendly processes for obtaining Epipinoresinol-4'-O-β-D-glucoside. Furthermore, understanding the metabolic pathways leading to its biosynthesis in plants can inform breeding programs aimed at developing new cultivars with enhanced levels of this valuable compound.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Epipinoresinol-4'-O-β-D-glucoside in plant extracts?
- Methodology : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation . For quantification, employ reverse-phase HPLC with a C18 column, using a mobile phase of acetonitrile/water (22:78 v/v) and detection at 280 nm. Validate the method with calibration curves using a certified reference standard .
Q. How is Epipinoresinol-4'-O-β-D-glucoside typically extracted and purified from natural sources like Forsythia?
- Methodology : Crude plant extracts are prepared using methanol or ethanol via Soxhlet extraction. Purification involves column chromatography (e.g., silica gel or C18 stationary phases) followed by preparative HPLC. Solvent gradients optimized for lignans (e.g., increasing acetonitrile in water) enhance resolution .
Q. What are the solubility and stability considerations for handling Epipinoresinol-4'-O-β-D-glucoside in experimental settings?
- Methodology : The compound is soluble in methanol and DMSO but insoluble in water. Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers for bioassays. Store lyophilized powder at 4°C in airtight, light-protected containers to prevent degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How to design a pharmacological study to evaluate the antioxidant and cAMP phosphodiesterase inhibitory effects of Epipinoresinol-4'-O-β-D-glucoside?
- Methodology :
- Antioxidant assays : Use in vitro models like DPPH radical scavenging, ABTS assays, or lipid peroxidation inhibition in cell-free systems. For cellular models, employ oxidative stress-induced cell lines (e.g., HUVECs) and measure ROS levels via fluorescence probes .
- cAMP inhibition : Perform enzyme activity assays using purified cAMP phosphodiesterase, with IBMX as a positive control. Measure cAMP levels via ELISA or LC-MS in treated cell lysates .
Q. How to address discrepancies in reported bioactivities of Epipinoresinol-4'-O-β-D-glucoside across studies?
- Methodology : Conduct comparative studies under standardized conditions (e.g., cell type, dosage, exposure time). Verify compound purity (>98% via HPLC) and potential isomerization artifacts using chiral columns. Cross-validate findings with orthogonal assays (e.g., in vivo models for hypertension vs. in vitro enzyme assays) .
Q. What strategies optimize the yield of Epipinoresinol-4'-O-β-D-glucoside during extraction from limited plant material?
- Methodology : Use response surface methodology (RSM) to optimize solvent ratio (e.g., methanol-water), extraction time, and temperature. Employ solid-phase extraction (SPE) for pre-concentration. Monitor yield via qNMR or validated HPLC to reduce waste .
Q. How to investigate the molecular targets and mechanisms underlying the antihypertensive effects of Epipinoresinol-4'-O-β-D-glucoside?
- Methodology :
- Target identification : Use affinity chromatography or pull-down assays with immobilized compound to capture binding proteins. Validate via SPR or ITC.
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vascular smooth muscle cells. Prioritize pathways like NO-sGC-cGMP or ACE inhibition using inhibitors/knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
